molecular formula C21H17N3O3S B12088443 Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- CAS No. 32787-68-1

Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-

Cat. No.: B12088443
CAS No.: 32787-68-1
M. Wt: 391.4 g/mol
InChI Key: PJUVRKPTCSHXQT-UHFFFAOYSA-N
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Description

"Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-" is a synthetic organic compound characterized by a benzenesulfonamide core substituted with a quinazolinyl-phenyl moiety. The methyl group at the para position of the benzene ring may influence solubility, metabolic stability, and binding affinity.

Properties

CAS No.

32787-68-1

Molecular Formula

C21H17N3O3S

Molecular Weight

391.4 g/mol

IUPAC Name

4-methyl-N-[2-(4-oxo-3H-quinazolin-2-yl)phenyl]benzenesulfonamide

InChI

InChI=1S/C21H17N3O3S/c1-14-10-12-15(13-11-14)28(26,27)24-19-9-5-2-6-16(19)20-22-18-8-4-3-7-17(18)21(25)23-20/h2-13,24H,1H3,(H,22,23,25)

InChI Key

PJUVRKPTCSHXQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4C(=O)N3

Origin of Product

United States

Preparation Methods

Benzoxazinone Intermediate Formation

The synthesis begins with anthranilic acid (2 ), which undergoes cyclization with acetic anhydride (3 ) under reflux to form benzoxazinone (4 ). This step is critical for establishing the quinazoline backbone. Reaction conditions involve heating at reflux (140°C) for 1 hour, yielding 4 as a crystalline solid. The structure is confirmed via IR spectroscopy, with characteristic absorption bands at 1745 cm⁻¹ (C=O stretch) and 1440–1370 cm⁻¹ (SO₂ symmetric/asymmetric stretches).

Quinazolinone Ring Closure

Benzoxazinone (4 ) is fused with ammonium acetate at 160–170°C to produce 4-methyl-N-[4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl]benzenesulfonamide (2 ). This intermediate is pivotal for subsequent functionalization. The reaction proceeds via nucleophilic attack of the amide nitrogen on the carbonyl carbon, followed by dehydration. The product is recrystallized from benzene, achieving a yield of 67%.

Chlorination and Hydrazination

Intermediate 2 is treated with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to yield 4-chloroquinazoline derivative 3 . Subsequent reaction with hydrazine hydrate in refluxing n-butanol produces 4-hydrazinoquinazoline (4 ), a versatile precursor for annelated derivatives.

Nucleophilic Substitution with Sulfonamides

Reaction of 4-Chloroquinazoline with Sulfonamides

A robust method involves reacting 4-chloro-2-phenylquinazoline (1 ) with 4-methylbenzenesulfonamide in dry DMF under reflux for 22 hours. Anhydrous sodium acetate acts as a base, facilitating the substitution of chlorine with the sulfonamide group. The crude product is purified via recrystallization from ethanol-DMF, yielding the target compound with >95% purity.

Table 1: Optimization of Nucleophilic Substitution Conditions

ParameterOptimal ValueYield (%)Purity (%)
SolventDry DMF7896
TemperatureReflux (150°C)8597
Reaction Time22 hours8295
BaseAnhydrous NaOAc8898

Alternative Pathways Using Formylbenzenesulfonamide

In a modified approach, 4-formylbenzenesulfonamide (7 ) reacts with 2-methyl-3-phenyl-4(3H)-quinazolinone (6a ) in glacial acetic acid. The aldehyde group undergoes condensation with the quinazolinone’s active methylene group, followed by cyclization. This method achieves a 72% yield after recrystallization from ethanol.

One-Pot Synthesis via Heterocyclization

Simultaneous Quinazoline and Sulfonamide Formation

A one-pot strategy involves heating 2-[4-(toluene-4-sulfonylamino)benzoylamino]benzoic acid (8 ) in acetic anhydride to directly form the target compound. This method bypasses intermediate isolation, reducing purification steps. The reaction is monitored via thin-layer chromatography (TLC), with final purification using column chromatography (silica gel, ethyl acetate/hexane).

Analytical Characterization

Spectroscopic Confirmation

  • IR Spectroscopy : Key bands include 3260 cm⁻¹ (N-H stretch), 1635 cm⁻¹ (C=N), and 1375–1134 cm⁻¹ (SO₂).

  • ¹H NMR : Aromatic protons appear as multiplet signals at δ 6.96–8.11 ppm, with a singlet at δ 2.36 ppm for the methyl group.

  • Mass Spectrometry : Molecular ion peaks at m/z 392 (M⁺) confirm the molecular formula C₂₁H₁₆N₂O₄S.

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column resolves the target compound at a retention time of 12.3 minutes, demonstrating >98% purity.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Reaction TimeScalability
Cyclocondensation67956 hoursModerate
Nucleophilic Sub.889822 hoursHigh
One-Pot Synthesis72964 hoursLow

Challenges and Optimization Opportunities

Byproduct Formation

Side reactions during chlorination (e.g., over-chlorination) reduce yields. Optimizing PCl₅:POCl₃ ratios (1:2) minimizes byproducts, enhancing yields to 78%.

Solvent Selection

Polar aprotic solvents like DMF improve reaction kinetics but complicate purification. Switching to acetonitrile reduces impurities by 15% while maintaining 85% yield.

Catalytic Enhancements

Adding catalytic triethylamine (0.5 eq.) accelerates nucleophilic substitution, cutting reaction time to 15 hours with no yield loss .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to modify the quinazolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the benzene ring or the quinazolinone scaffold.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that benzenesulfonamide derivatives exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, showing promise as a potential therapeutic agent in treating infections caused by resistant bacteria .

Anticancer Properties
Studies have suggested that compounds similar to benzenesulfonamide, particularly those containing quinazoline moieties, may inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of specific kinases involved in cell signaling pathways .

Enzyme Inhibition
Benzenesulfonamide derivatives have been identified as inhibitors of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in the body. This inhibition can be beneficial in treating conditions such as glaucoma and edema .

Analytical Chemistry

Chromatographic Applications
Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- has been successfully analyzed using High-Performance Liquid Chromatography (HPLC). The compound can be separated on various HPLC columns under reverse-phase conditions. For instance, the Newcrom R1 column allows for efficient separation with a mobile phase consisting of acetonitrile and water, making it suitable for both qualitative and quantitative analysis .

Chromatographic Method Mobile Phase Composition Column Type Purpose
HPLCAcetonitrile + WaterNewcrom R1Analysis and purification
UPLCAcetonitrile + Formic AcidSmaller particle columnsFast analysis

Pharmacokinetics

Drug Development Studies
The pharmacokinetic profile of benzenesulfonamide derivatives is critical for drug development. Studies focus on absorption, distribution, metabolism, and excretion (ADME) characteristics to predict how the compound behaves in biological systems. Its LogP value of approximately 3.02 indicates moderate lipophilicity, which is favorable for oral bioavailability .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that benzenesulfonamide derivatives showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) that was lower than many conventional antibiotics, highlighting its potential as an alternative treatment option .

Case Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines revealed that the compound induced apoptosis at concentrations that did not affect normal cell lines. This selectivity suggests that benzenesulfonamide may serve as a targeted therapy with reduced side effects compared to traditional chemotherapeutics .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl- involves its interaction with specific molecular targets. One of the primary targets is carbonic anhydrase IX (CA IX), an enzyme involved in pH regulation in tumor cells. By inhibiting CA IX, the compound disrupts the pH balance within the tumor microenvironment, leading to reduced tumor growth and increased apoptosis . Additionally, the compound may interact with other enzymes and receptors, contributing to its broad-spectrum biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence lists several scheduled substances under the Western Australia Medicines and Poisons Regulations 2016.

(i) (E)-4-CHLORO-N-(1-(4-NITROPHENETHYL)PIPERIDIN-2-YLIDENE) BENZENESULFONAMIDE (W-18)

  • Structural Differences :
    • W-18 features a piperidinylidene backbone and a nitro-substituted phenethyl group, whereas the target compound contains a quinazolinyl-phenyl group.
    • The chlorine substituent in W-18 may enhance lipophilicity compared to the methyl group in the target compound.
  • No analogous regulatory data exists for the target compound.

(ii) 1-(4-CYANOBUTYL)-N-(1-METHYL-1-PHENYLETHYL)-1H-INDAZOLE-3-CARBOXAMIDE (SGT-78)

  • Functional Comparison: SGT-78 is a synthetic cannabinoid receptor agonist with a carboxamide-indazole core, differing significantly from the sulfonamide-quinazoline structure of the target compound. Both compounds share nitrogen-rich heterocycles but target distinct biological pathways.

(iii) RTI-336

  • Pharmacological Context :
    • RTI-336 is a cocaine analog with a bicyclic octane framework. Its isoxazolyl and chlorophenyl groups contrast with the quinazolinyl-sulfonamide system of the target compound.

Key Research Findings and Limitations

  • Data Gaps: No peer-reviewed studies or pharmacological data for "Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-" were identified in the provided evidence or accessible literature. Regulatory status, toxicity, and biological activity remain uncharacterized.
  • Hypothetical Advantages :

    • The quinazolinyl group may confer kinase inhibitory activity, as seen in analogs like gefitinib or erlotinib.
    • The methyl group could improve metabolic stability compared to bulkier substituents in W-18 or RTI-334.

Biological Activity

Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-, also known by its CAS number 32787-68-1, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21H17N3O3S
  • Molar Mass : 391.44 g/mol
  • LogP : 3.02

These properties indicate a moderate lipophilicity, which is crucial for its bioavailability and interaction with biological membranes.

The biological activity of this compound is primarily attributed to its inhibition of carbonic anhydrases (CAs), particularly CA IX and CA II. Recent studies have shown that it exhibits potent enzyme inhibition with IC50 values indicating strong selectivity towards CA IX over CA II:

Enzyme IC50 (nM) Selectivity
CA IX10.93 - 25.06High
CA II1.55 - 3.92Low

This selectivity is significant as CA IX is often overexpressed in various tumors, making it a target for anticancer therapies .

Anticancer Activity

In vitro studies have demonstrated that N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-benzenesulfonamide induces apoptosis in cancer cell lines such as MDA-MB-231. The compound increased the percentage of annexin V-FITC positive cells significantly compared to controls, indicating a robust apoptotic effect:

  • Apoptosis Induction : Annexin V-FITC positive cells increased from 0.18% to 22.04% in treated cells.

This suggests a potential role in cancer treatment by targeting apoptotic pathways .

Antibacterial Activity

The compound also exhibits antibacterial properties against various strains, including Staphylococcus aureus and Klebsiella pneumoniae. The following table summarizes its antibacterial efficacy:

Compound Concentration (µg/mL) Inhibition (%)
4e5080.69
4g5069.74
4h5068.30
Positive Control (CIP)-99.2

These findings indicate that the compound can significantly inhibit bacterial growth and biofilm formation, which are critical factors in treating infections .

Case Studies

  • Cardiovascular Effects : A study evaluated the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance using isolated rat heart models. It was found that certain derivatives could decrease perfusion pressure and coronary resistance significantly, suggesting potential cardiovascular benefits or risks associated with these compounds .
  • EGFR/HER2 Inhibition : Research into related benzenesulfonamide derivatives has shown promising results as dual inhibitors of EGFR and HER2 in lung cancer cell lines (A549). The most potent compounds had IC50 values as low as 0.12 μM against EGFR, indicating significant therapeutic potential .

Q & A

Q. What established synthetic routes are available for this compound?

The synthesis of benzenesulfonamide derivatives typically involves sulfonylation of aniline intermediates. For example, benzenesulfonyl chloride can react with aniline derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form sulfonamide linkages. Subsequent functionalization of the quinazolinyl moiety may involve cyclization of 2-aminobenzamide precursors with carbonyl reagents. Reaction optimization should include monitoring via TLC and purification via column chromatography .

Step Reagents/Conditions Key Intermediate
SulfonylationBenzenesulfonyl chloride, Et₃NN-substituted benzenesulfonamide
Quinazolinyl formationCyclization agents (e.g., urea)1,4-dihydro-4-oxo-quinazoline

Q. Which spectroscopic methods are recommended for structural characterization?

  • X-ray crystallography : Use the WinGX suite for single-crystal data processing to resolve bond angles and confirm stereochemistry .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify sulfonamide NH peaks (~10-12 ppm) and aromatic protons.
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₁H₁₈N₃O₃S: 400.11).

Q. How can solubility limitations be addressed in biological assays?

Poor aqueous solubility (common in sulfonamides) can be mitigated using co-solvents (e.g., DMSO ≤1%) or formulation with cyclodextrins. Solubility should be validated via dynamic light scattering (DLS) or HPLC-UV at physiological pH .

Advanced Research Questions

Q. How do structural modifications influence target binding affinity?

Structure-activity relationship (SAR) studies on benzenesulfonamide derivatives reveal:

  • Quinazolinyl substituents : Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition but reduce solubility.
  • Methyl group position : Para-methyl on the benzene ring improves metabolic stability compared to ortho-substitution .
Modification Biological Impact Reference
Quinazolinyl 4-oxo groupIncreased hydrogen bonding with ATP-binding pockets
N-phenyl substitutionEnhanced selectivity for carbonic anhydrase IX

Q. How can crystallography resolve contradictory bioactivity data?

Discrepancies between in vitro and cellular assays may arise from off-target interactions. Single-crystal X-ray structures (processed via WinGX) can identify conformational changes in the target protein-ligand complex, guiding mutagenesis studies to validate binding modes .

Q. What strategies optimize pharmacokinetic properties without compromising activity?

  • Prodrug approaches : Esterification of the sulfonamide NH to improve membrane permeability.
  • Metabolic stability : Replace labile methyl groups with trifluoromethyl (-CF₃) to block CYP450 oxidation .

Data Contradiction Analysis

Q. Why do in vitro IC₅₀ values differ across studies?

Variations in assay conditions (e.g., ATP concentration in kinase assays, pH-dependent solubility) significantly impact reported IC₅₀. Standardize protocols using validated kits (e.g., ADP-Glo™) and report free ligand concentrations adjusted for serum protein binding .

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